molecular formula C8H14Cl2N2O B1435348 2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride CAS No. 1799580-65-6

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B1435348
CAS No.: 1799580-65-6
M. Wt: 225.11 g/mol
InChI Key: USQSOFQDEWPPIY-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and an ethylamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl” would depend on its potential applications. If it has promising biological activity, it could be further developed as a pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-3-pyridinecarboxaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a substitution reaction with ethylamine.

    Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 2-(5-Hydroxy-pyridin-3-yl)-ethylamine

    Reduction: 2-(5-Methoxy-piperidin-3-yl)-ethylamine

    Substitution: N-alkyl or N-acyl derivatives of 2-(5-Methoxy-pyridin-3-yl)-ethylamine

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-pyridinamine
  • 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol
  • N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Uniqueness

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-methoxypyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(2-3-9)5-10-6-8;;/h4-6H,2-3,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQSOFQDEWPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate (153 mg, 0.606 mmol) in isopropanol (2 mL) was added 4M HCl in dioxane (2 mL) and the mixture was stirred at room temperature for 16 h. The mixture was concentrated, the residual solid was washed with diethyl ether and dried in vacuum to provide the title compound as a white solid (103 mg, 0.458 mmol, 75%). 1H NMR (500 MHz, CD3OD): δ (ppm) 8.56 (d, J=2.52 Hz, 1H), 8.51 (s, 1H), 8.27 (s, 1H), 4.15 (s, 3H), 3.23-3.38 ppm (m, 4H).
Name
tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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